REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:9])=[C:4](O)[CH:5]=[CH:6][CH:7]=1.[ClH:10].[N:11]([O-])=O.[Na+].[Sn](Cl)Cl.[OH2:18]>>[ClH:9].[Cl:10][C:4]1[CH:3]=[C:2]([NH:1][NH2:11])[CH:7]=[CH:6][C:5]=1[OH:18] |f:2.3,6.7|
|
Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1)O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
67 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for two hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the resulting mixture was stirred for one hour
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Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
At room temperature, the resulting mixture was stirred for additional twelve hours
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
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Type
|
WASH
|
Details
|
was washed with aqueous 10% hydrochloric acid and hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C=CC(=C1)NN)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |